molecular formula C7H7BrO2S B2885710 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid CAS No. 175217-22-8

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid

Cat. No. B2885710
CAS RN: 175217-22-8
M. Wt: 235.1
InChI Key: VPLITVQPROCSGC-UHFFFAOYSA-N
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Description

“2-Bromo-4,5-dimethylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 and is a powder in physical form . The IUPAC name for this compound is 2-bromo-4,5-dimethyl-3-thiophenecarboxylic acid .


Synthesis Analysis

The synthesis of this compound can involve several steps. One method involves the use of bromine in acetic acid . Other methods involve the use of thionyl chloride . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The ring is substituted with bromine, methyl, and carboxylic acid groups .


Chemical Reactions Analysis

Thiophene compounds, including this one, can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The exact reactions that this compound can undergo would depend on the reaction conditions and the reagents used .


Physical And Chemical Properties Analysis

This compound has a melting point of 178-180 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid serves as a valuable intermediate in the synthesis of various chemical compounds. The bromination and subsequent reactions of thiophene derivatives enable the production of complex molecules with potential applications in materials science and pharmaceuticals. For example, the work by Abdelhamid and Shiaty on the reactions with hydrazidoyl halides highlights the utility of similar bromothiophene derivatives in synthesizing heterocycles and hydrazones, indicating potential pathways for the synthesis of biologically active molecules or new materials (Abdelhamid & Shiaty, 1988).

Catalyst in Organic Synthesis

The palladium-catalyzed reactions involving thiophene carboxylic acids, as studied by Nakano et al., showcase the role of brominated thiophenes in facilitating C-H bond cleavage and decarboxylation, leading to tetraarylated products. This demonstrates the application of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid in advanced organic synthesis techniques to produce polyarylated structures, which are significant in the development of electronic and optoelectronic devices (Nakano et al., 2008).

Polymers and Materials Science

Wang et al.'s work on the dehydrohalogenative polycondensation of a bromo-hexylthiophene variant using palladium catalysis to produce poly(3-hexylthiophene) with high regioregularity and molecular weight underscores the importance of bromothiophene derivatives in the synthesis of conductive polymers. These polymers have applications in the field of organic electronics, including solar cells and transistors (Wang et al., 2010).

Environmental and Analytical Chemistry

The study of bromodecarboxylation reactions by Zwanenburg and Wynberg, although focusing on a different thiophene carboxylic acid, provides insight into the chemical behavior of brominated thiophene derivatives under certain conditions. Such reactions are relevant for understanding the environmental fate of these compounds and for developing analytical methods for their detection and quantification in environmental samples (Zwanenburg & Wynberg, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLITVQPROCSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid

CAS RN

175217-22-8
Record name 2-bromo-4,5-dimethylthiophene-3-carboxylic acid
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